Selectivity Advantage: 200-Fold Discrimination Over TGF-β/Activin Receptors
LDN193189 hydrochloride demonstrates a 200-fold selectivity window for BMP type I receptors over the structurally and functionally related TGF-β type I receptors (ALK4, ALK5, ALK7). This selectivity is a critical differentiator from earlier-generation pan-inhibitors like dorsomorphin [1]. While dorsomorphin also inhibits AMPK, VEGFR2, and PDGFRβ, LDN193189 was optimized via structure-activity relationship studies to drastically reduce these off-target interactions [2].
| Evidence Dimension | Selectivity Ratio (BMP vs. TGF-β/Activin) |
|---|---|
| Target Compound Data | ≥200-fold (IC50 ≥1000 nM for TGF-β signaling) |
| Comparator Or Baseline | Dorsomorphin: <10-fold selectivity; ALK4/5/7 IC50 values not explicitly reported as >500 nM |
| Quantified Difference | LDN193189 shows a >200-fold selectivity window, whereas dorsomorphin lacks this degree of discrimination |
| Conditions | C2C12 cell-based transcriptional reporter assays for BMP vs. TGF-β signaling |
Why This Matters
This high selectivity is essential for in vivo studies where TGF-β pathway inhibition would cause severe toxicity and confound experimental interpretation.
- [1] Yu PB, Deng DY, Lai CS, et al. BMP type I receptor inhibition reduces heterotopic ossification. Nat Med. 2008;14(12):1363-1369. View Source
- [2] Sanvitale CE, Kerr G, Chaikuad A, et al. A new class of small molecule inhibitor of BMP signaling. PLoS One. 2013;8(4):e62721. View Source
